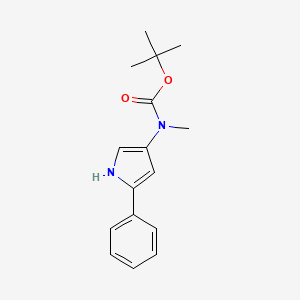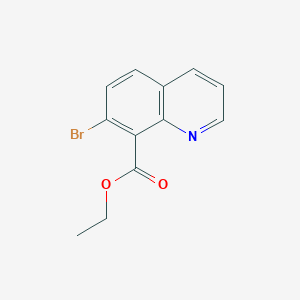
6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one is a synthetic purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable purine precursor.
Alkylation: The precursor undergoes alkylation to introduce the ethyl group at the 7-position.
Benzylation: The next step involves benzylation at the 9-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the purine ring structure.
Reduction: Reduction reactions may be used to modify functional groups attached to the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, alkyl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: May be used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleotide metabolism or receptors on cell surfaces. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as DNA replication, transcription, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-9-benzylpurine: Lacks the ethyl group at the 7-position.
7-Ethyl-6-amino-9H-purine: Lacks the benzyl group at the 9-position.
6-Amino-9-ethylpurine: Lacks the benzyl group and has an ethyl group at the 9-position.
Uniqueness
6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one is unique due to the specific combination of functional groups attached to the purine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
88420-70-6 |
|---|---|
Formule moléculaire |
C14H15N5O |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
6-amino-9-benzyl-7-ethylpurin-8-one |
InChI |
InChI=1S/C14H15N5O/c1-2-18-11-12(15)16-9-17-13(11)19(14(18)20)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,16,17) |
Clé InChI |
GNCAAFDJFCMLQD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(N=CN=C2N(C1=O)CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



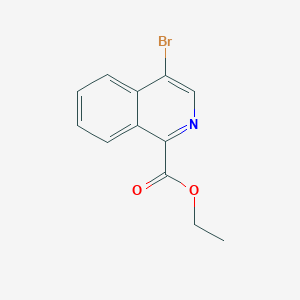

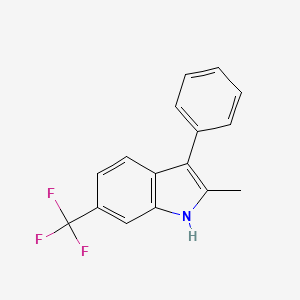
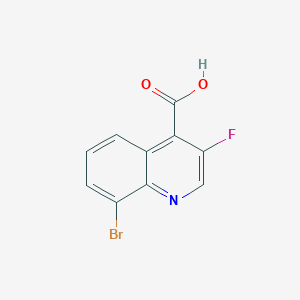
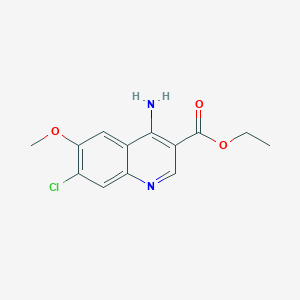



![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
